molecular formula C18H17FN2OS B2658296 (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 915186-63-9

(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2658296
CAS No.: 915186-63-9
M. Wt: 328.41
InChI Key: MOFPKMIPKNDOTL-ZZEZOPTASA-N
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Description

(Z)-2-(4-(4-Fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic thiazole derivative intended for research and development purposes exclusively. Thiazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . This compound features a fluorophenyl group, an o-tolylimino moiety, and an ethanol side chain, a combination designed to explore structure-activity relationships in bioactive molecule development. The 4-fluorophenyl substituent is a common pharmacophore that can influence a molecule's electronic properties and binding affinity , while the ethanol functional group can contribute to the molecule's solubility and its potential for further chemical modification . Thiazole and related heterocycles are frequently investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making them key structures in the discovery of new therapeutic agents . The specific stereochemistry (Z-configuration) and substitution pattern of this compound make it a valuable intermediate for researchers in organic synthesis and pharmaceutical sciences, particularly for constructing more complex heterocyclic systems or for use in mechanochemical synthesis studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-4-2-3-5-16(13)20-18-21(10-11-22)17(12-23-18)14-6-8-15(19)9-7-14/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPKMIPKNDOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-fluoroaniline with o-tolualdehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the reduction of the imine to form the ethanol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.

Biology

In biological research, thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar thiazole derivatives:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
Target: (Z)-2-(4-(4-Fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol C₁₈H₁₆FN₃OS 4-(4-Fluorophenyl), 2-(o-tolylimino), 3-ethanol 365.4 Ethanol enhances solubility; Z-configuration stabilizes planar conformation
(Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide C₁₈H₁₈N₃OS·HBr 4-Phenyl, 2-(m-tolylimino), 3-ethanol 404.3 Hydrobromide salt increases crystallinity; m-tolyl reduces steric hindrance
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol C₂₀H₂₂N₂OS 4-(4-Isopropylphenyl), 2-phenylimino, 3-ethanol 362.47 Bulky isopropyl group increases hydrophobicity
2-[(2Z)-2-(2,5-Dimethoxyphenylimino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl]ethanol C₂₀H₂₂N₂O₄S 4-(4-Methoxyphenyl), 2-(2,5-dimethoxyphenylimino), 3-ethanol 386.46 Methoxy groups enhance polarity and electronic delocalization

Key Observations :

  • Solubility: The ethanol moiety in all compounds improves aqueous solubility, but the hydrobromide salt in further increases ionic character and stability.
  • Steric Factors: The o-tolylimino group in the target compound creates steric hindrance, which may influence binding interactions in biological systems compared to m-tolyl or unsubstituted phenylimino groups .

Spectroscopic and Crystallographic Data

  • IR/NMR : and provide detailed spectroscopic data for imidazolone and nitrobenzylidene-thiazole derivatives. For example, C=O stretches near 1600 cm⁻¹ and aromatic C–H stretches at 3105 cm⁻¹ are typical for such systems .
  • Crystallography : discusses isostructural thiazole derivatives crystallizing in triclinic P 1 symmetry, with planar cores and perpendicular fluorophenyl groups. SHELXL () is widely used for refining such structures .

Biological Activity

(Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, with the CAS number 915186-63-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various studies to provide a comprehensive overview.

Structure and Synthesis

The compound features a thiazole ring integrated with an ethanol moiety and a fluorophenyl group, which contributes to its unique chemical properties. The synthesis typically involves condensation reactions that yield the desired thiazole derivatives. For example, the synthesis can be achieved through the reaction of o-tolylimino compounds with fluorinated phenyl derivatives under acidic or basic conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the fluorophenyl group enhances this activity by increasing lipophilicity and membrane permeability.
  • Anticancer Potential : Some thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. They may act by inducing apoptosis or inhibiting cell proliferation.
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thus exhibiting potential antioxidant effects which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

A study conducted on several thiazole derivatives, including this compound, reported significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Bacteria Tested
(Z)-2...10Staphylococcus aureus
(Z)-2...25Escherichia coli
(Z)-2...50Pseudomonas aeruginosa

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that the compound induces apoptosis in a dose-dependent manner. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings suggest that this compound could be a promising candidate for further anticancer drug development.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating substantial antioxidant potential.

Mechanistic Insights

The biological activities of this compound are likely attributed to its ability to interact with cellular targets through hydrogen bonding and π–π stacking interactions due to its aromatic structure. This interaction can lead to disruption of cellular processes in pathogens or cancer cells.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-(4-(4-fluorophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Formation of the thiazole ring via the Hantzsch reaction, reacting α-halocarbonyl compounds with thiourea derivatives.
  • Step 2: Introduction of the o-tolylimino group through Schiff base formation using o-toluidine and aldehydes under reflux in methanol .
  • Critical Parameters: Temperature (60–80°C), pH (neutral to slightly acidic), and solvent choice (methanol or ethanol) significantly impact yield and purity. Catalysts like triethylamine or pyridine may enhance reaction efficiency .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry. For example, imine protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z for C19H18FN3OS: ~367.12) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D conformation and Z/E configuration, though single-crystal growth may require slow evaporation in aprotic solvents .

(Advanced) How can researchers analyze structure-activity relationships (SAR) to enhance biological activity?

Methodology:

  • Structural Modifications: Vary substituents on the thiazole ring (e.g., fluorophenyl vs. methoxyphenyl) and imine group (e.g., o-tolyl vs. p-tolyl) to assess impact on bioactivity .
  • Biological Assays: Test derivatives against target pathogens or cancer cell lines (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). For example, nitro or sulfonamide substituents may enhance antibacterial potency .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like dihydrofolate reductase or cytochrome P450 .

(Advanced) What strategies resolve contradictions in biological activity data across studies?

Approaches:

  • Assay Standardization: Control variables like cell line passage number, culture media, and incubation time. Discrepancies in IC50 values may arise from differing assay protocols .
  • Meta-Analysis: Compare data from structurally analogous compounds (e.g., thiazoles with similar substituents) to identify trends. For instance, electron-withdrawing groups (e.g., -NO2) often correlate with increased anticancer activity .
  • Dose-Response Validation: Replicate studies with purified batches to rule out impurities affecting results .

(Advanced) How can researchers design experiments to elucidate the compound’s mechanism of action?

Experimental Design:

  • Target Identification: Use affinity chromatography or pull-down assays with tagged proteins to identify binding partners .
  • Enzyme Inhibition Assays: Test inhibition of key enzymes (e.g., topoisomerase II for anticancer activity) via fluorometric or calorimetric methods .
  • Gene Expression Profiling: Perform RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis-related genes like BAX/BCL-2) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over time (e.g., 100 ns trajectories) to assess stability of binding poses .

(Advanced) What computational methods predict the compound’s physicochemical properties and reactivity?

Tools and Workflows:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic sites .
  • ADMET Prediction: Use software like SwissADME to estimate solubility, logP, and bioavailability. Thiazole derivatives often exhibit moderate solubility (~10–50 µM in PBS) .
  • Reactivity Mapping: Identify electrophilic centers (e.g., imine carbons) prone to nucleophilic attack using electrostatic potential maps .

(Basic) How should researchers handle purification and stability challenges during synthesis?

Best Practices:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product .
  • Stability Testing: Monitor degradation under varying conditions (pH, light, temperature) via HPLC. Thiazole imines are sensitive to hydrolysis; store at –20°C in inert atmospheres .

(Advanced) What in vivo models are suitable for evaluating therapeutic potential?

Models and Metrics:

  • Anticancer: Xenograft mice implanted with human cancer cells (e.g., HeLa or MCF-7) to assess tumor growth inhibition .
  • Antimicrobial: Murine infection models (e.g., Staphylococcus aureus sepsis) with survival rates and bacterial load quantification .
  • Pharmacokinetics: Measure plasma half-life and tissue distribution using radiolabeled compounds or LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.